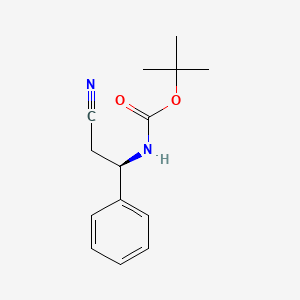
(R)-tert-Butyl (2-cyano-1-phenylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protective group in organic synthesis, particularly for amines. The compound is characterized by its tert-butyl group, cyano group, and phenylethyl moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate typically involves the reaction of ®-2-cyano-1-phenylethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Hydrolysis: ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: ®-2-amino-1-phenylethylamine.
Substitution: Depending on the nucleophile used, various substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protective group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate primarily involves its role as a protective group. By temporarily masking reactive amine groups, it prevents unwanted side reactions during multi-step synthesis processes. The tert-butyl group can be selectively removed under mild conditions, revealing the free amine for further functionalization. The cyano group also plays a role in stabilizing the compound and influencing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Lacks the cyano and phenylethyl groups, making it less versatile in certain synthetic applications.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different reactivity and protection properties.
Ethyl carbamate: Simpler structure with an ethyl group, used in different contexts compared to ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate.
Uniqueness
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate stands out due to its combination of a tert-butyl group, cyano group, and phenylethyl moiety. This unique structure provides specific reactivity and stability, making it a valuable tool in organic synthesis and various scientific research applications.
Eigenschaften
CAS-Nummer |
172823-12-0 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChI-Schlüssel |
SRJNUIQSUXHIRY-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC#N)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


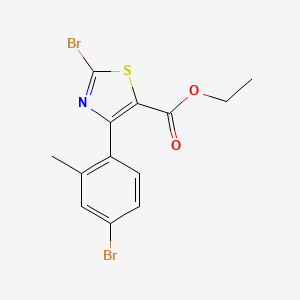
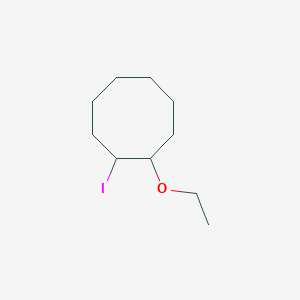
![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
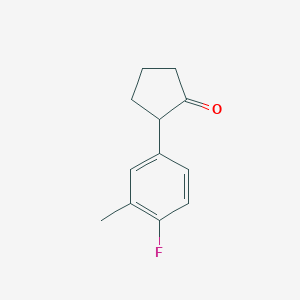
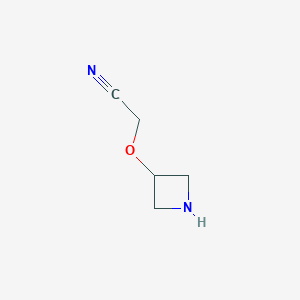
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)
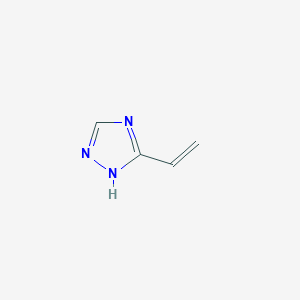
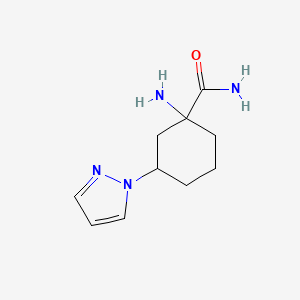

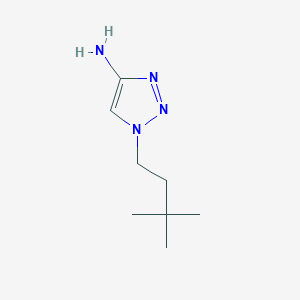
![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)

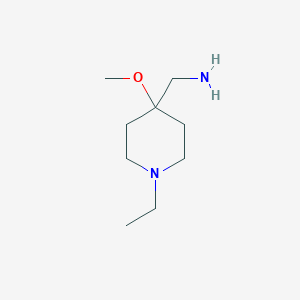
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
